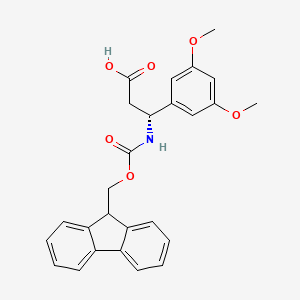
Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid
Vue d'ensemble
Description
Fmoc-modified amino acids, including Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, are important building blocks in peptide synthesis. The Fmoc group provides protection for the amino group during the synthesis process, which can be removed later under basic conditions. These modified amino acids are used extensively due to their self-assembly features and potential applications in various fields such as bio-templating, drug delivery, and therapeutic properties .
Synthesis Analysis
The synthesis of Fmoc-modified amino acids typically involves the reaction of amino acids with the Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic conditions. For example, the synthesis of 4-(Fmoc-aminoacyloxymethyl)phenoxyacetic acids is achieved by reacting Fmoc-amino acids with specific reagents, yielding high-purity products suitable for peptide synthesis . Additionally, solid-phase synthesis strategies have been developed for the efficient construction of peptides using Fmoc-protected amino acids, including those with complex side chains .
Molecular Structure Analysis
The molecular structure of Fmoc-modified amino acids is characterized by the presence of the Fmoc group, which imparts hydrophobicity and aromaticity. This influences the self-assembly and secondary structure of the peptides synthesized using these building blocks. For instance, the CD spectra of peptides synthesized using Fmoc-protected β-amino acids show patterns indicative of helical secondary structures .
Chemical Reactions Analysis
Fmoc-modified amino acids participate in various chemical reactions, particularly in peptide bond formation during solid-phase peptide synthesis. They can also undergo glycosylation reactions, as demonstrated by the synthesis of neoglycopeptides using Fmoc amino acids with unprotected carboxyl groups . Moreover, Fmoc amino acid azides have been developed as coupling agents in peptide synthesis, showcasing their versatility in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-modified amino acids are influenced by the Fmoc group. For instance, Fmoc-amino acid surfactants exhibit unique properties such as critical micelle concentrations and the ability to form bilayer structures, as determined by tensiometry and X-ray diffraction measurements . The Fmoc group also affects the solubility and stability of these compounds, as seen in the synthesis and characterization of various Fmoc-protected amino acids .
Applications De Recherche Scientifique
Peptide Synthesis and Modification
- Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid has been extensively utilized in the field of peptide synthesis. For instance, a modified benzhydrylamine derivative of this compound has proven effective as a precursor for the C-terminal amide in fluorenylmethoxycarbonyl (Fmoc) based solid phase peptide synthesis. This approach recommends thioanisole-mediated trimethylsilyl bromide in trifluoroacetic acid for cleavage from the resin (Funakoshi et al., 1988).
- The compound also finds application in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester, demonstrating compatibility with solid-phase peptide synthesis for peptidomimetic chemistry (Sladojevich et al., 2007).
Analytical and Chromatographic Applications
- In analytical chemistry, this compound is involved in pre-column derivatization methods for high-performance liquid chromatography (HPLC) to assay amino acid concentrations in biological fluids. Techniques using Fmoc-Cl (9-fluorenylmethyl chloroformate) offer superior sensitivity (Fürst et al., 1990).
- Additionally, Fmoc-modified amino acids, including derivatives of this compound, are critical for building functional materials due to their self-assembly features and potential applications in fields like drug delivery and bio-templating (Tao et al., 2016).
Solid Phase Synthesis and Hydrogel Formation
- The compound has been pivotal in developing acid-labile handles for Fmoc solid-phase synthesis of peptide N-alkylamides, facilitating the synthesis of peptides like LHRH analogues (Songster et al., 2004).
- It is instrumental in studying the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives, with implications in designing biomaterials and therapeutics (Ryan et al., 2010).
Chemical Synthesis and Structural Analysis
- The compound has enabled the synthesis of unnatural amino acids mimicking tripeptide β-strand structures, contributing to peptide folding and interaction studies (Nowick et al., 2000).
- Additionally, it aids in solid-phase synthesis of carbonylated peptides, an important aspect in studying peptides related to diseases and biological systems (Waliczek et al., 2015).
Safety And Hazards
The safety and hazards associated with “Fmoc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid” would depend on various factors including its handling, storage, and disposal practices. It’s always recommended to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information .
Orientations Futures
Propriétés
IUPAC Name |
(3R)-3-(3,5-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-17-11-16(12-18(13-17)32-2)24(14-25(28)29)27-26(30)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQPUHLSWLGXSO-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375915 | |
| Record name | (3R)-3-(3,5-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid | |
CAS RN |
511272-41-6 | |
| Record name | (3R)-3-(3,5-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



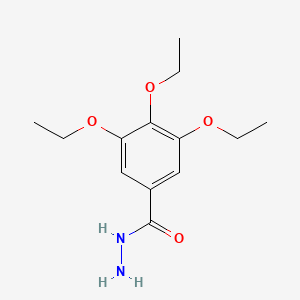
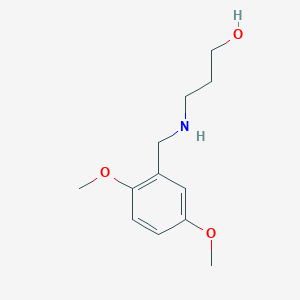
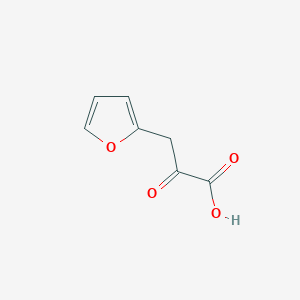
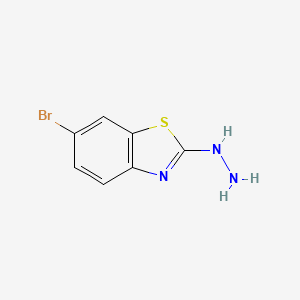
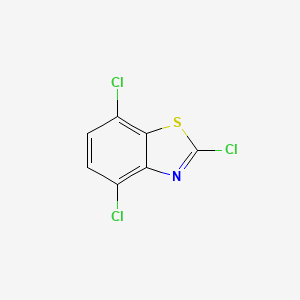
![1,3-Dioxolo[4,5-F]benzothiazol-6-amine](/img/structure/B1332806.png)
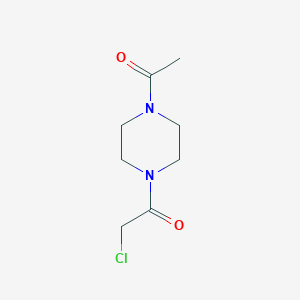
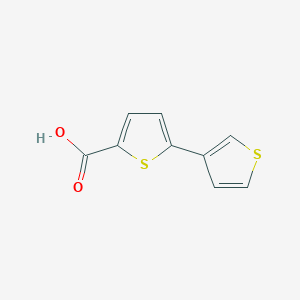
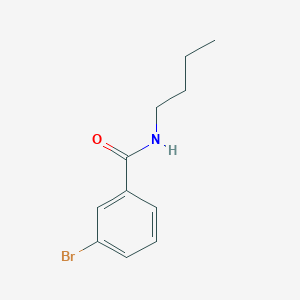
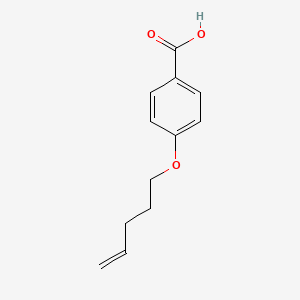
![1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine](/img/structure/B1332820.png)
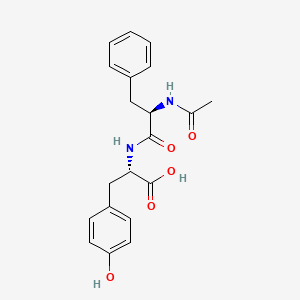

![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1332827.png)